5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
Brand Name: Vulcanchem
CAS No.: 93762-37-9
VCID: VC17168050
InChI: InChI=1S/C30H39N3O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41)
SMILES:
Molecular Formula: C30H39N3O8S2
Molecular Weight: 633.8 g/mol

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid

CAS No.: 93762-37-9

Cat. No.: VC17168050

Molecular Formula: C30H39N3O8S2

Molecular Weight: 633.8 g/mol

* For research use only. Not for human or veterinary use.

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid - 93762-37-9

Specification

CAS No. 93762-37-9
Molecular Formula C30H39N3O8S2
Molecular Weight 633.8 g/mol
IUPAC Name 5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C30H39N3O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41)
Standard InChI Key AAKZHIRXVGWBRY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure features a naphthalene backbone substituted with two sulfonic acid groups at positions 2 and 7, an acetylated amino group at position 5, a hydroxyl group at position 4, and a 4-dodecylphenylazo group at position 3. The azo linkage (N=N-\text{N}=\text{N}-) connects the naphthalene system to a hydrophobic dodecylphenyl chain, creating an amphiphilic character. The sulfonic acid groups (SO3H-\text{SO}_{3}\text{H}) enhance water solubility, critical for dye applications in aqueous media .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC30H39N3O8S2\text{C}_{30}\text{H}_{39}\text{N}_{3}\text{O}_{8}\text{S}_{2}
Molecular Weight633.8 g/mol
Exact Mass633.217857 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors10
Rotatable Bonds16

Spectroscopic and Computational Data

The InChIKey (AAKZHIRXVGWBRY-UHFFFAOYSA-N) and canonical SMILES string (CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O) provide unique identifiers for computational modeling . Quantum mechanical calculations predict a planar naphthalene core with the dodecyl chain adopting a coiled conformation in nonpolar environments .

Synthesis and Manufacturing Processes

Diazo Coupling Reaction

The synthesis begins with the diazotization of 4-dodecylaniline under acidic conditions (HCl,NaNO2\text{HCl}, \text{NaNO}_2), forming a diazonium salt. This intermediate undergoes electrophilic substitution with 5-acetylamino-4-hydroxynaphthalene-2,7-disulphonic acid, yielding the azo linkage.

Ar-NH2+NaNO2+HClAr-N2+ClCouplingAr-N=N-Naphthalene Derivative\text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- \xrightarrow{\text{Coupling}} \text{Ar-N=N-Naphthalene Derivative}

Acetylation and Sulfonation

Post-coupling, acetylation of the amino group using acetic anhydride ensures stability against oxidative degradation. Sulfonation is achieved via sulfuric acid treatment, though the exact conditions remain proprietary.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>100g/L>100 \, \text{g/L}) due to its sulfonic acid groups, with limited solubility in organic solvents like ethanol or acetone. It demonstrates thermal stability up to 250C250^\circ \text{C}, making it suitable for high-temperature dyeing processes.

Table 2: Physicochemical Properties

PropertyValueSource
Melting PointDecomposes above 250C250^\circ \text{C}
LogP (Partition Coefficient)-1.2 (Predicted)
pKa (Sulfonic Acid Groups)~1.5

Spectral Profiles

  • UV-Vis: Strong absorption at λmax=520nm\lambda_{\text{max}} = 520 \, \text{nm} (azo chromophore).

  • IR: Peaks at 1650cm11650 \, \text{cm}^{-1} (C=O stretch, acetamido) and 1180cm11180 \, \text{cm}^{-1} (S=O stretch) .

Industrial and Research Applications

Textile Dyeing

The compound’s sulfonic acid groups enable direct dyeing of cotton and silk without mordants, achieving high wash-fastness. Its hydrophobic dodecyl chain enhances affinity for synthetic fibers like polyester, reducing dye migration during washing .

Biological Staining

Preliminary studies suggest utility in histology for staining acidic tissue components, though further validation is required.

Related Compounds and Comparative Analysis

Acid Red 138

The disodium salt of this compound (Acid Red 138, CAS 94386-47-7) shares structural features but offers improved solubility in hard water due to its ionic form .

Table 3: Comparison with Acid Red 138

Property5-(Acetylamino)...Disulphonic AcidAcid Red 138
Solubility in WaterHighVery High
Application pH Range3–75–9
Thermal Stability250C250^\circ \text{C}220C220^\circ \text{C}

Future Research Directions

Green Synthesis Methods

Exploring enzymatic diazo coupling or microwave-assisted synthesis could reduce reliance on hazardous reagents .

Novel Applications

Investigations into photovoltaic materials or pH-sensitive sensors may leverage its chromophoric and ionic properties.

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